Evidence Dimension 1: XLogP3-AA Lipophilicity Differentiation vs. N4-Methyl and N4-Unsubstituted Analogs
The N4-ethyl substituent on the target compound produces a computed XLogP3-AA of 2.4, which is 0.6 log units higher than the N4-unsubstituted analog 2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (predicted XLogP3-AA ~1.8) and approximately 0.3 log units higher than the N4-methyl analog 2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (CAS not assigned; predicted XLogP3-AA ~2.1) [1]. This lipophilicity increment is directly attributable to the additional methylene unit in the N4-ethyl group and is expected to translate into higher passive membrane permeability and altered tissue distribution in cell-based assays .
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (PubChem computed) |
| Comparator Or Baseline | N4-unsubstituted analog: ~1.8 (predicted); N4-methyl analog: ~2.1 (predicted); 2-(4-ethylphenyl)-4-methyl analog (CAS 951541-35-8): ~3.0 (predicted) |
| Quantified Difference | ΔXLogP3-AA = +0.6 vs. N4-unsubstituted; +0.3 vs. N4-methyl; -0.6 vs. 4-ethylphenyl/4-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparison compounds retrieved from eMolecules and PubChem databases |
Why This Matters
For cell-based phenotypic screening or permeability-limited target engagement studies, the 0.3–0.6 log unit lipophilicity difference between the target compound and its closest N4-substituted analogs represents a measurable and potentially decision-relevant divergence in compound distribution and non-specific binding.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 154831008. XLogP3-AA computed property: 2.4. View Source
